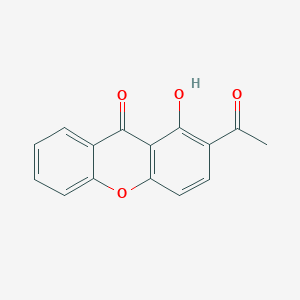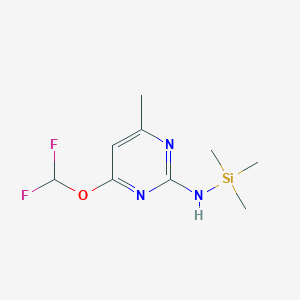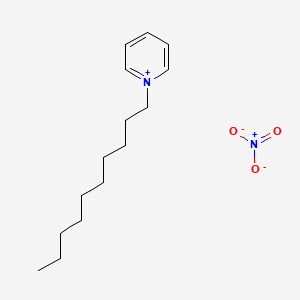![molecular formula C20H26N2O B14359605 N-[2-(3-Methylphenyl)propan-2-yl]-N'-(2-phenylpropan-2-yl)urea CAS No. 91749-39-2](/img/structure/B14359605.png)
N-[2-(3-Methylphenyl)propan-2-yl]-N'-(2-phenylpropan-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3-Methylphenyl)propan-2-yl]-N’-(2-phenylpropan-2-yl)urea is a chemical compound known for its unique structure and properties It is characterized by the presence of a urea group flanked by two distinct phenylpropan-2-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-Methylphenyl)propan-2-yl]-N’-(2-phenylpropan-2-yl)urea typically involves the reaction of appropriate isocyanates with amines. One common method is the reaction of 3-methylphenyl isocyanate with 2-phenylpropan-2-amine under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, at temperatures ranging from 0°C to room temperature. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of N-[2-(3-Methylphenyl)propan-2-yl]-N’-(2-phenylpropan-2-yl)urea may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-Methylphenyl)propan-2-yl]-N’-(2-phenylpropan-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the urea group is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Urea derivatives with oxidized phenyl groups.
Reduction: Amine derivatives with reduced urea groups.
Substitution: Compounds with substituted urea groups.
Scientific Research Applications
N-[2-(3-Methylphenyl)propan-2-yl]-N’-(2-phenylpropan-2-yl)urea has found applications in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(3-Methylphenyl)propan-2-yl]-N’-(2-phenylpropan-2-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3-Methylphenyl)propan-2-yl]-N’-(2-phenylpropan-2-yl)amine
- N-[2-(3-Methylphenyl)propan-2-yl]-N’-(2-phenylpropan-2-yl)carbamate
- N-[2-(3-Methylphenyl)propan-2-yl]-N’-(2-phenylpropan-2-yl)thiourea
Uniqueness
N-[2-(3-Methylphenyl)propan-2-yl]-N’-(2-phenylpropan-2-yl)urea stands out due to its specific urea structure, which imparts unique reactivity and potential biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance.
Properties
CAS No. |
91749-39-2 |
|---|---|
Molecular Formula |
C20H26N2O |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
1-[2-(3-methylphenyl)propan-2-yl]-3-(2-phenylpropan-2-yl)urea |
InChI |
InChI=1S/C20H26N2O/c1-15-10-9-13-17(14-15)20(4,5)22-18(23)21-19(2,3)16-11-7-6-8-12-16/h6-14H,1-5H3,(H2,21,22,23) |
InChI Key |
JXQOVYWXKHRNNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)(C)NC(=O)NC(C)(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


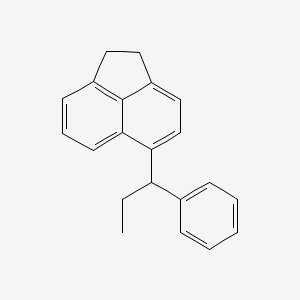
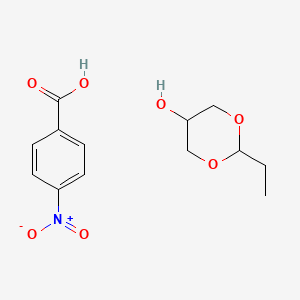
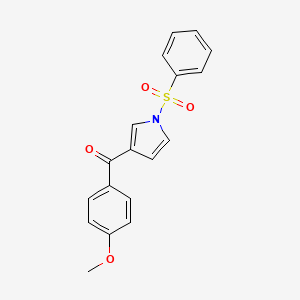
![4-(Prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B14359536.png)
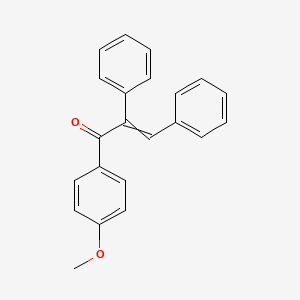

![1-[3-(Propane-2-sulfonyl)propoxy]-4-propoxybenzene](/img/structure/B14359556.png)
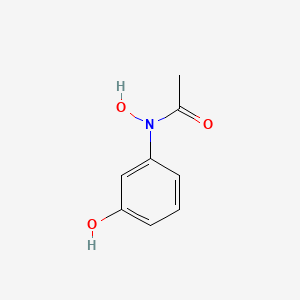
![[Bis(octadecyloxy)methyl]benzene](/img/structure/B14359563.png)
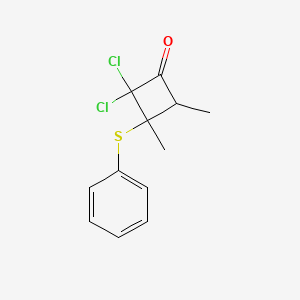
![N-(1-Azabicyclo[2.2.2]octan-3-yl)-3-fluoro-2-methoxybenzamide](/img/structure/B14359592.png)
